Ethanol, 2-(didodecylamino)-

Catalog No.
S14566043
CAS No.
15214-78-5
M.F
C26H55NO
M. Wt
397.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanol, 2-(didodecylamino)-

CAS Number

15214-78-5

Product Name

Ethanol, 2-(didodecylamino)-

IUPAC Name

2-(didodecylamino)ethanol

Molecular Formula

C26H55NO

Molecular Weight

397.7 g/mol

InChI

InChI=1S/C26H55NO/c1-3-5-7-9-11-13-15-17-19-21-23-27(25-26-28)24-22-20-18-16-14-12-10-8-6-4-2/h28H,3-26H2,1-2H3

InChI Key

YQFRJTDYLIBDED-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CCCCCCCCCCCC)CCO

Ethanol, 2-(didodecylamino)-, with the chemical formula C26H55NOC_{26}H_{55}NO and CAS number 15214-78-5, is a specialized organic compound characterized by a long hydrophobic hydrocarbon chain and an amino alcohol functional group. This compound features a didodecylamino group, which contributes to its unique properties, including surfactant behavior and potential applications in various fields such as pharmaceuticals and materials science. Ethanol, 2-(didodecylamino)- is recognized for its role in enhancing solubility and stability of formulations due to its amphiphilic nature, which allows it to interact favorably with both hydrophilic and hydrophobic substances .

Typical of amines and alcohols:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Acylation: The amino group can be acylated using acid chlorides or anhydrides, which can modify its reactivity and solubility.
  • N-Alkylation: The nitrogen atom can undergo alkylation reactions, leading to the formation of quaternary ammonium salts, which may enhance its surfactant properties.
  • Condensation Reactions: It can also participate in condensation reactions with aldehydes or ketones under acidic or basic conditions.

These reactions are crucial for modifying the compound for specific applications in various chemical processes .

Ethanol, 2-(didodecylamino)- exhibits notable biological activity that can be attributed to its structural characteristics. It has been studied for its potential antimicrobial properties, making it useful in formulations aimed at inhibiting bacterial growth. Additionally, the compound's surfactant properties may enhance drug delivery systems by improving the solubility of poorly soluble drugs. Its interaction with biological membranes could also suggest potential applications in drug formulation and delivery .

The synthesis of Ethanol, 2-(didodecylamino)- typically involves the following methods:

  • Alkylation of Amines: This method involves reacting didodecylamine with ethylene oxide under controlled conditions to introduce the ethanol moiety.
  • Direct Amination: The reaction of dodecanol with ammonia or amine derivatives can yield Ethanol, 2-(didodecylamino)- through nucleophilic substitution.
  • Reduction Reactions: Reduction of corresponding ketones or aldehydes using reducing agents like lithium aluminum hydride may also produce this compound.

These methods allow for the customization of the compound's properties based on specific industrial or research needs .

Ethanol, 2-(didodecylamino)- finds a range of applications across different industries:

  • Surfactants: Due to its amphiphilic nature, it is used in detergents and personal care products.
  • Pharmaceuticals: It serves as a solubilizing agent in drug formulations and may enhance bioavailability.
  • Cosmetics: Its emulsifying properties make it suitable for use in creams and lotions.
  • Industrial

Studies on Ethanol, 2-(didodecylamino)- have focused on its interactions with biological membranes and other compounds. Research indicates that it can modulate membrane fluidity and permeability, which is critical for drug delivery applications. Additionally, its ability to form micelles enhances its interaction with hydrophobic drugs, promoting their solubilization and absorption. These interactions are essential for developing effective pharmaceutical formulations .

Ethanol, 2-(didodecylamino)- shares structural similarities with several other compounds that possess long-chain alkyl groups and amino functionalities. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
DodecylamineC12H27NShorter alkyl chain; primarily used as a surfactant.
EthanolamineC2H7NOShorter chain; commonly used as a building block in organic synthesis.
Didodecyldimethylammonium bromideC26H56BrNQuaternary ammonium salt; more hydrophilic due to positive charge.
N,N-DidodecylethylenediamineC26H54N2Contains two amine groups; higher reactivity due to multiple functional sites.

Ethanol, 2-(didodecylamino)- is unique due to its combination of a long hydrophobic chain with an alcohol functional group, allowing it to function effectively as both a surfactant and an emulsifier while retaining some biological activity .

XLogP3

10.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

397.428365378 g/mol

Monoisotopic Mass

397.428365378 g/mol

Heavy Atom Count

28

Dates

Modify: 2024-08-10

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